Product packaging for D-threo-Ritalinic Acid(Cat. No.:CAS No. 129389-67-9)

D-threo-Ritalinic Acid

Cat. No.: B118274
CAS No.: 129389-67-9
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Methylphenidate Metabolism Research

Methylphenidate is extensively and rapidly metabolized in the body, primarily through de-esterification, to form ritalinic acid. taylorandfrancis.comfda.gov This biotransformation is catalyzed predominantly by the human carboxylesterase 1 (CES1) enzyme, located in the liver. d-nb.inforicardinis.pt The resulting ritalinic acid is considered pharmacologically inactive. taylorandfrancis.comricardinis.ptncats.io

The metabolic process is stereoselective, meaning the different stereoisomers of methylphenidate are metabolized at different rates. taylorandfrancis.comricardinis.pt The l-threo enantiomer of methylphenidate is preferentially metabolized compared to the d-threo enantiomer. nih.gov Consequently, after administration of racemic dl-threo-methylphenidate, the plasma concentrations of d-threo-methylphenidate are higher than those of its l-threo counterpart. taylorandfrancis.comricardinis.pt The de-esterification of d-threo-methylphenidate specifically yields d-threo-ritalinic acid. taylorandfrancis.com Studies have shown that plasma concentrations of this compound can be significantly higher than those of the parent d-threo-methylphenidate, with average concentrations being about 25 times greater. d-nb.infonih.gov Approximately 70–75% of a dose of d-methylphenidate is recovered as d-ritalinic acid. taylorandfrancis.com The characterization of this metabolic pathway is fundamental for therapeutic drug monitoring and forensic analysis. ricardinis.ptontosight.ai

Table 1: Pharmacokinetic Parameters of d-threo-Methylphenidate and its Metabolite this compound in Plasma

Parameter d-threo-Methylphenidate (d-MPH) This compound (d-RA) Reference
Primary Metabolite Of N/A d-threo-Methylphenidate taylorandfrancis.com
Metabolic Enzyme N/A Carboxylesterase 1 (CES1) d-nb.info
Relative Plasma Concentration Lower On average 25-fold higher than d-MPH d-nb.infonih.gov

| Pharmacological Activity | Active | Inactive | taylorandfrancis.com |

Stereochemical Significance and Isomeric Forms

The chemical structure of methylphenidate contains two chiral centers, giving rise to four distinct stereoisomers. taylorandfrancis.comresearchgate.net These are organized into two pairs of enantiomers: the threo-diastereomers and the erythro-diastereomers. taylorandfrancis.com The pharmacologically significant activity is almost exclusively attributed to the d-threo-methylphenidate [(2R,2'R)-methylphenidate] isomer. taylorandfrancis.comresearchgate.netgoogle.com The corresponding major metabolite is this compound [(2R,2'R)-2-phenyl-2-(2-piperidyl)acetic acid]. d-nb.info

The stereochemistry is preserved during the primary metabolic conversion. Therefore, d-threo-methylphenidate is hydrolyzed to this compound, and l-threo-methylphenidate is hydrolyzed to l-threo-ritalinic acid. taylorandfrancis.com The distinct spatial arrangement of the atoms in these isomers is critical, as it dictates their interaction with enzymes and receptors, leading to different metabolic fates and pharmacological activities. researchgate.netgoogle.com The erythro isomers are associated with toxic effects and are not used therapeutically. researchgate.net Due to these differences, enantioselective analytical methods are crucial for accurately studying the pharmacokinetics of methylphenidate and quantifying its metabolites in biological samples. researchgate.netnih.gov

Table 2: Isomers of Methylphenidate and Ritalinic Acid

Diastereomer Pair Active Enantiomer (Parent Drug) Corresponding Metabolite
threo d-threo-Methylphenidate This compound
l-threo-Methylphenidate l-threo-Ritalinic Acid
erythro d-erythro-Methylphenidate d-erythro-Ritalinic Acid

Research Rationale and Scope of Investigation

The investigation of this compound is driven by several key scientific objectives. A primary goal is to facilitate accurate pharmacokinetic modeling of methylphenidate. d-nb.infonih.gov By quantifying the formation and elimination of this compound, researchers can better understand the metabolic clearance of the active drug, d-threo-methylphenidate. d-nb.info This is essential for both clinical monitoring and forensic toxicology, where the presence of the metabolite can confirm exposure to the parent drug. ontosight.ainih.gov

Another significant area of research is the synthesis and resolution of ritalinic acid isomers. The chemical resolution of dl-threo-ritalinic acid is a strategic approach to producing optically pure d-threo-methylphenidate. google.com Processes have been developed that use chiral resolving agents, such as derivatives of tartaric acid, to separate the this compound from the l-threo enantiomer. google.comvulcanchem.com This resolved this compound then serves as a direct precursor, which can be esterified to yield the desired d-threo-methylphenidate hydrochloride. google.com

Furthermore, the synthesis of stable-labeled isotopes, such as deuterated this compound, is undertaken to create internal standards for quantitative analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.com These standards are indispensable for achieving high accuracy and precision in the measurement of this compound in complex biological matrices like blood and urine. nih.govcerilliant.com

Table 3: Chemical Compound Names

Compound Name
(+)-Dibenzoyl-D-tartaric acid
1,1′-binaphthyl-2,2′-diyl hydrogen phosphate
d-erythro-Methylphenidate
d-erythro-Ritalinic Acid
d-threo-Methylphenidate
This compound
This compound Hydrochloride
dl-threo-Methylphenidate
dl-threo-Ritalinic Acid
Hydrochloric acid
l-erythro-Methylphenidate
l-erythro-Ritalinic Acid
l-threo-Methylphenidate
l-threo-Ritalinic Acid
Methanol (B129727)
Methylphenidate
Ritalinic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B118274 D-threo-Ritalinic Acid CAS No. 129389-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54631-24-2, 129389-67-9
Record name DL-threo-Ritalinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054631242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-threo-Ritalinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129389679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RITALINIC ACID, D-THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MNC5Y0IMU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RITALINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4165RS9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for D Threo Ritalinic Acid and Its Precursors

Chemoenzymatic and Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure d-threo-ritalinic acid is a critical step in the production of d-threo-methylphenidate. mdma.ch Various methods have been developed to achieve high optical purity, including the resolution of racemic mixtures and enantioselective synthesis.

Resolution of Racemic Threo-Ritalinic Acid

Resolution of racemic threo-ritalinic acid is a common strategy to isolate the desired d-enantiomer. This typically involves the use of a chiral resolving agent to form diastereomeric salts that can be separated based on their differential physical properties. researchgate.net

Chiral carboxylic acids are frequently employed as resolving agents for racemic threo-ritalinic acid. google.com The process involves the formation of diastereomeric salts, which can then be separated by fractional crystallization. researchgate.netmdpi.com

One notable example is the use of O,O'-diaroyltartaric acids. For instance, O,O'-di-p-toluoyltartaric acid has been shown to be highly effective in separating the diastereomeric salts of threo-methylphenidate, a precursor to ritalinic acid. epo.org Similarly, (+)-dibenzoyl-D-tartaric acid has been utilized for the resolution of dl-threo-ritalinic acid. In a typical procedure, dl-threo-ritalinic acid is dissolved in a methanol-water mixture, and a solution of (+)-dibenzoyl-D-tartaric acid in methanol (B129727) is added. The resulting mixture is heated to reflux and then cooled to allow for the crystallization of the this compound-dibenzoyl tartaric acid salt. google.com This salt can then be treated with a strong acid, such as hydrochloric acid, to liberate the desired this compound hydrochloride. google.com

Another chiral acid that has been explored is 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, although it is considered an expensive resolving agent. google.com The use of tartaric acid for the resolution of the amide of erythro methylphenidate has also been reported, but this method requires subsequent hydrolysis and epimerization to obtain the desired threo isomer of ritalinic acid. google.comepo.org

Resolving AgentSubstrateKey Process StepsReference
(+)-Dibenzoyl-D-tartaric aciddl-threo-Ritalinic acidDissolution in methanol-water, addition of resolving agent, reflux, cooling, and crystallization of the diastereomeric salt. google.com
O,O'-di-p-toluoyltartaric acidthreo-MethylphenidateFormation and separation of diastereomeric salts. epo.org
1,1'-binaphthyl-2,2'-diyl hydrogen phosphatethreo-MethylphenidateResolution of the enantiomers. google.com
Tartaric aciderythro-Phenylpiperidyl acetamideResolution followed by amide hydrolysis and epimerization. google.comepo.org

The formation of diastereomeric salts is a cornerstone of classical resolution. researchgate.net This technique relies on the different physical properties, such as solubility, of the diastereomers formed between the racemic mixture and a chiral resolving agent. researchgate.netmdpi.com

In the context of this compound, the hydrochloride salt of the racemic acid can be resolved using a chiral base. For example, (-)-1-phenylethylamine has been used to resolve threo-ritalinic acid hydrochloride, reportedly forming a novel double salt. google.com The diastereomeric salts can then be separated by crystallization.

The choice of solvent is crucial in the separation of diastereomeric salts. For instance, the resolution of dl-threo-ritalinic acid with (+)-dibenzoyl-D-tartaric acid is typically carried out in a mixture of methanol and water. google.comgoogle.com The efficiency of the separation can be influenced by the solvent composition and the temperature profile of the crystallization process.

Enantioselective Synthesis Approaches

While resolution methods are widely used, enantioselective synthesis offers a more direct route to the desired enantiomer, potentially avoiding the loss of 50% of the material as the undesired enantiomer.

One approach involves the enantioselective synthesis of (2S,2'R)-erythro-methylphenidate, which can then be epimerized at the benzylic stereocenter to yield the (2R,2'R)-threo isomer. mdma.ch This strategy leverages the known epimerization of the corresponding acetamide. mdma.ch

Another enantioselective method involves the use of a rhodium catalyst to selectively produce the D-enantiomer of methylphenidate derivatives in excess of the L-enantiomer (B50610), and the threo-diastereomer in excess of the erythro-diastereomer. myexperiment.org

Direct Hydrolysis of Methylphenidate and Related Amides

This compound can be prepared by the direct hydrolysis of d-threo-methylphenidate. This hydrolysis is often carried out using a base, such as sodium hydroxide or potassium hydroxide. epo.orgquickcompany.in The reaction involves the cleavage of the methyl ester to yield the corresponding carboxylic acid. wikipedia.org The hydrolysis of racemic threo-methylphenidate produces racemic threo-ritalinic acid. nih.gov

The hydrolysis of the amide of erythro methylphenidate, followed by epimerization, also leads to the threo isomer of ritalinic acid. google.comepo.org Enzymatic hydrolysis has also been investigated as a method for preparing ritalinic acid. The enzyme carboxylesterase 1 (CES1) is known to hydrolyze methylphenidate to ritalinic acid in the body. wikipedia.orgclinpgx.org In vitro studies have shown that the stability of methylphenidate is pH-dependent, with significant spontaneous hydrolysis occurring at certain pH levels, even in the absence of enzymes. nih.govresearchgate.net

Synthesis of Deuterated this compound Derivatives

Deuterated analogs of ritalinic acid are valuable as internal standards in analytical methods, such as mass spectrometry, for the quantification of ritalinic acid in biological samples. cerilliant.comiaea.org

The synthesis of deuterated ±-threo-ritalinic acid has been reported, with deuterium (B1214612) incorporated into the piperidine (B6355638) ring. iaea.org One synthetic route involved the reduction of the pyridine moiety to a fully deuterated piperidine. cerilliant.com However, this process can sometimes result in a mixture of deuterated species with varying numbers of deuterium atoms. cerilliant.com The synthesis of d10-ritalinic acid has been used to normalize the quantification of ritalinic acid produced from methylphenidate hydrolysis. nih.govresearchgate.net

Preparation of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled analogs of this compound are essential for its accurate quantification in biological matrices using mass spectrometry. cerilliant.com Deuterium-labeled standards, in particular, are synthesized for use as internal standards in clinical and forensic analysis. cerilliant.comcerilliant.com

A common synthetic route involves a seven-step process starting from pyridine-D5 to produce (±)-threo-ritalinic acid-D10 hydrochloride. cerilliant.com In this synthesis, a critical step is the reduction of the deuterated pyridine ring to a fully deuterated piperidine ring. cerilliant.com While this reduction proceeds in good yield, analysis by Liquid Chromatography/Mass Spectrometry-Selected Ion Monitoring (LC/MS-SIM) shows a mixture of isotopic species. cerilliant.com The final product, while having a high chemical purity of 99%, contains a distribution of deuterated isomers rather than a single D10 species. cerilliant.comcerilliant.com The presence of the non-deuterated (D0) isomer is typically not detected, making the standard suitable for ion monitoring in LC-MS/MS analyses. cerilliant.comcerilliant.com

The characterization of these labeled standards is comprehensive, employing techniques such as HPLC/UV for chemical purity, and various mass spectrometry and NMR methods to confirm identity and isotopic distribution. cerilliant.com Quantitative NMR (qNMR) is used to determine the specific percentage of deuterium at each position on the molecule. cerilliant.com Studies have shown that these D10-labeled standards fragment effectively in MS/MS analysis and that deuterium scrambling can be minimized, confirming their utility as reliable internal standards. cerilliant.com

Table 1: Isotopic Distribution of (±)-threo-Ritalinic acid-D10 HCl
IsotopologuePercentage
D1055% cerilliant.com
D934% cerilliant.com
D8-D711% cerilliant.com
D00% cerilliant.comcerilliant.com

Radiosynthetic Precursors for Positron Emission Tomography Ligands

This compound serves as a key precursor in the synthesis of radiolabeled ligands for Positron Emission Tomography (PET) imaging. wikipedia.org PET ligands are crucial for the in vivo study and diagnosis of neurological disorders by imaging specific targets like neurotransmitter transporters. nih.gov While ritalinic acid itself is inactive, it is the direct precursor to active molecules like methylphenidate and its analogs. wikipedia.orgwikipedia.org

The synthesis of PET ligands involves incorporating a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the target molecule. nih.gov this compound provides the core chemical scaffold which can be modified in a final radiolabeling step. For example, the carboxylic acid group of this compound can be esterified with a radiolabeled alcohol, such as [¹¹C]methanol, to produce [¹¹C]methylphenidate. This reaction is typically performed by first converting the carboxylic acid to a more reactive intermediate.

Alternatively, the precursor can be designed for fluorination. The synthesis of an [¹⁸F]-labeled analog might involve preparing a suitable derivative of this compound that can undergo nucleophilic substitution with [¹⁸F]fluoride. nih.gov For instance, a precursor with a leaving group (like a tosylate) on an alkyl chain attached to the ritalinic acid structure can be reacted with [¹⁸F]fluoride to yield the final PET ligand. nih.gov The development of these precursors is a critical area of research for creating new tools to visualize brain chemistry.

Derivatization and Functionalization Strategies

Nitration of the Aromatic Ring

The aromatic phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that allows for the introduction of various functional groups. stmarys-ca.edu Nitration is a canonical example of this type of reaction, involving the introduction of a nitro group (-NO₂) onto the aromatic ring. youtube.commasterorganicchemistry.com

The standard method for nitrating aromatic compounds involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the highly electrophilic nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.com The π-electron system of the benzene (B151609) ring then attacks the nitronium ion, forming an unstable carbocation intermediate. stmarys-ca.edu Aromaticity is restored by the loss of a proton from the ring, yielding the nitro-substituted product. youtube.com

For this compound, the position of nitration is directed by the existing substituents on the phenyl ring. The alkylpiperidine substituent's directing influence is complex; under the strongly acidic conditions of nitration, the secondary amine of the piperidine ring would be protonated, becoming an electron-withdrawing group. Electron-withdrawing groups deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta position. stmarys-ca.edu Research on related methylphenidate analogs has shown that various substituents, including halogens, can be successfully introduced at the meta and para positions of the aromatic ring, indicating the ring's amenability to functionalization. nih.gov

N-Protection Strategies

The secondary amine in the piperidine ring of this compound is a reactive site that can interfere with reactions intended for other parts of the molecule, such as the carboxylic acid or the aromatic ring. To prevent unwanted side reactions, the nitrogen atom is often temporarily "protected" with a chemical group that can be easily removed later. unimi.it

A widely used N-protection strategy for ritalinic acid and its derivatives employs the tert-butyloxycarbonyl (Boc) group. unimi.it The reaction involves treating the parent compound with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This process converts the secondary amine into a less reactive carbamate. unimi.it

For example, (D,L)-threo-methylphenidate hydrochloride can be N-protected with a Boc group, and the subsequent hydrolysis of the methyl ester yields N-Boc-(D,L)-threo-ritalinic acid. unimi.it This N-protected ritalinic acid is described as a key intermediate, serving as a versatile building block for further, more complex syntheses. unimi.it With the amine protected, transformations such as esterification of the carboxylic acid can be performed cleanly without competing N-acylation. unimi.it Once the desired modifications are complete, the Boc group can be readily removed under acidic conditions, restoring the secondary amine. unimi.it

Analytical Characterization and Quantification of D Threo Ritalinic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and quantification of D-threo-Ritalinic Acid from its enantiomer and other related compounds. Chiral liquid chromatography is the predominant technique for assessing enantiomeric purity.

Chiral Liquid Chromatography for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the enantioselective analysis of ritalinic acid. nih.govnih.gov These methods utilize a chiral stationary phase (CSP) to achieve separation of the d- and l-threo enantiomers. nih.gov

One validated HPLC method for determining the enantiomeric excess of this compound employs a Chiral AGP column (5 µm, 150 mm x 4.0 mm). This method demonstrates excellent separation of the two enantiomers with a resolution (R) of not less than 2. nih.gov Another approach utilizes a protein-based CSP, specifically an alpha1-acid glycoprotein (B1211001) column, which also provides baseline separation for d- and l-ritalinic acid with a separation factor of 2.08. nih.gov Additionally, a Chirobiotic V2 column has been effectively used for the chiral separation of methylphenidate and its metabolites, including ritalinic acid. researchgate.net

Supercritical Fluid Chromatography (SFC) offers an alternative for the chiral separation of ritalinic acid, particularly in complex matrices like blood. nih.gov SFC is well-suited for analyzing chiral compounds and has been successfully applied to separate the enantiomers of ritalinic acid and its parent compounds. nih.gov

Optimization of Mobile Phases and Stationary Phases

The successful chiral separation of this compound is highly dependent on the careful selection and optimization of both the mobile and stationary phases. nih.gov

Stationary Phases: A variety of chiral stationary phases have been demonstrated to be effective. Polysaccharide-based CSPs, such as those found in Chiralpak columns (e.g., Chiralpak AD-H), are widely used for the separation of chiral compounds. Protein-based columns, like the alpha1-acid glycoprotein stationary phase, have also shown excellent enantioselectivity for ritalinic acid. nih.gov Vancomycin-based chiral columns are another effective option for the separation of methylphenidate and its metabolites. nih.gov

Mobile Phases: The composition of the mobile phase plays a critical role in achieving optimal resolution. For a Chiral AGP column, a mobile phase is used at a flow rate of 0.8 ml/min with UV detection at 210 nm. nih.gov In a method using an alpha1-acid glycoprotein column, the mobile phase consists of 0.4% acetic acid and 0.1% dimethyloctylamine, with the pH adjusted to 3.4. nih.gov

For polysaccharide-based columns like Chiralpak AD-H, a mobile phase consisting of a mixture of n-Heptane, ethyl alcohol, and diethylamine (B46881) (e.g., 920:80:1 v/v/v) has been used effectively. The addition of a basic modifier like diethylamine is often crucial for improving peak shape and resolution for amine-containing compounds. The optimization of the mobile phase can also involve adjusting the concentration of additives and the column temperature to enhance selectivity and achieve baseline separation.

TechniqueStationary PhaseMobile Phase CompositionKey Findings
HPLCChiral AGP (5 µm, 150 mm x 4.0 mm)Not specifiedResolution (R) of not less than 2 between enantiomers.
HPLCalpha1-acid glycoprotein0.4% acetic acid and 0.1% dimethyloctylamine (pH 3.4)Baseline separation with a separation factor of 2.08.
HPLCChiralpak AD-H (5µ particle size)n-Heptane, Ethyl alcohol, Diethylamine (920:80:1 v/v/v)Acceptable resolution with complete separation at 25°C.
SFCNot specifiedNot specifiedSuccessful separation of ritalinic acid enantiomers in blood.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and stereochemistry of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Isotopic Distribution

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, and specialized NMR techniques can confirm the stereochemistry and determine isotopic distribution in labeled compounds.

¹H NMR and ¹³C NMR spectral data for this compound hydrochloride have been reported. google.com The ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the piperidyl ring protons between δ 1.24-1.66 ppm, a singlet for one of the diastereotopic protons at δ 2.96 ppm, a doublet for the other at δ 3.29 ppm, a singlet for the proton at the junction of the two rings at δ 3.73 ppm, a doublet for the benzylic proton at δ 4.08 ppm, and the aromatic protons appearing as a multiplet between δ 7.27-7.43 ppm. google.com The amine and carboxylic acid protons appear as broad singlets at δ 8.67 and 9.73 ppm, respectively. google.com

Quantitative NMR (qNMR) has been utilized to determine the isotopic distribution in deuterated ritalinic acid. cerilliant.com This technique can precisely measure the percentage of deuterium (B1214612) at each carbon position, which is valuable for studies involving stable isotope-labeled internal standards. cerilliant.com

NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H1.24-1.66m—NH—CH₂—CH₂—CH₂ of piperidyl ring (6H)
¹H2.96sHa of piperidyl ring (1H)
¹H3.29dHb of piperidyl ring (1H)
¹H3.73s—CH—CH—NH— (1H)
¹H4.08dPh-CH—COOH (1H)
¹H7.27-7.43mAromatic protons (5H)
¹H8.67bsNH proton (1H)
¹H9.73bsCOOH proton (1H)

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for the sensitive and selective quantification of ritalinic acid in biological matrices. nih.govd-nb.info

The nominal molecular weight of this compound is 219.28 g/mol . nih.gov In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) of the protonated molecule can provide structural information through characteristic fragmentation. While a detailed fragmentation pathway for this compound is not extensively published, general fragmentation patterns for molecules with similar functional groups (carboxylic acids and secondary amines) can be inferred. Common fragmentation pathways would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the piperidine (B6355638) ring.

In studies of deuterated ritalinic acid, LC-MS/MS has been used to evaluate isotopic purity and fragmentation patterns, confirming that the molecule fragments well and that deuterium scrambling can be minimized under optimized conditions. cerilliant.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound hydrochloride exhibits characteristic absorption bands that confirm its structure. google.com

The spectrum shows a broad O-H stretching band for the bonded carboxylic acid group in the region of 3150-2710 cm⁻¹. google.com A strong C=O stretching vibration of the carboxylic acid group appears at 1709 cm⁻¹. google.com Benzenoid bands are observed at 1585 and 1456 cm⁻¹. google.com A C-N stretching vibration is found at 1396 cm⁻¹, and a C-O stretch is located at 1182 cm⁻¹. google.com The C-H out-of-plane bending for the mono-substituted benzene (B151609) ring is observed at 729 and 704 cm⁻¹. google.com

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3150-2710O—H stretch (bonded)Carboxylic acid
2567, 2509N-H stretchAmine hydrochloride
1709C=O stretchCarboxylic acid
1585, 1456C=C stretchAromatic ring
1396C—N stretchAmine
1182C—O stretchCarboxylic acid
729, 704C—H out-of-plane bendMono-substituted benzene

Quantitative Analytical Method Development and Validation

The accurate quantification of this compound in biological samples is essential for pharmacokinetic and forensic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.

Chiral LC-MS/MS methods have been developed and validated for the simultaneous enantioselective determination of methylphenidate and its primary metabolite, ritalinic acid, in various biological matrices. nih.govsemanticscholar.orgoup.comresearchgate.netresearchgate.net These methods are critical as the pharmacological activity and metabolic pathways can differ between enantiomers.

A common approach involves the use of a chiral stationary phase, such as a vancomycin-based column, to achieve chromatographic separation of the d- and l-threo enantiomers of both methylphenidate and ritalinic acid. researchgate.net The separation is typically performed under isocratic or gradient elution conditions using a mobile phase consisting of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous component with an acidic additive (e.g., formic acid or trifluoroacetic acid). scispace.comuu.nl

Sample preparation is a critical step to ensure the removal of interfering substances from the biological matrix. Commonly employed techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.govoup.comresearchgate.netresearchgate.netresearchgate.net For instance, a fully automated system combining protein precipitation followed by SPE has been successfully used for the analysis of whole blood samples. nih.govoup.comresearchgate.net Deuterated internal standards, such as (±)-threo-ritalinic acid-d10, are often utilized to ensure accurate quantification by compensating for matrix effects and variations in extraction recovery. cerilliant.comnih.gov

Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard. uu.nld-nb.info

The validation of LC-MS/MS methods for this compound quantification is performed according to international guidelines to ensure reliability and accuracy. Key validation parameters include linearity, precision, accuracy, and sensitivity.

Calibration curves are typically constructed using a weighted (e.g., 1/x) linear or quadratic regression model. These curves demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For the enantiomers of ritalinic acid, linearity has been established in ranges such as 0.5 to 500 ng/g in whole blood and 0.5 to 500 ng/mL in blood. nih.govoup.comresearchgate.netresearchgate.netresearchgate.net Another method reported a linear range of 1–100 pg/mg in hair. researchgate.net

The sensitivity of the methods is defined by the lower limit of detection (LOD) and the lower limit of quantification (LLOQ). For ritalinic acid, LODs and LOQs have been reported to be as low as 0.2 ng/mL and 0.5 ng/mL in oral fluid, respectively. nih.gov In hair analysis, the LOD and LOQ were 1 pg/mg. researchgate.net

Precision and accuracy are assessed at multiple quality control (QC) concentrations. Intra- and inter-day precision values are typically required to be within ±15%, while accuracy should be within 85-115% of the nominal concentration. nih.govoup.comresearchgate.netresearchgate.netnih.gov

The following table summarizes the validation parameters from a representative LC-MS/MS method for the quantification of ritalinic acid enantiomers.

ParameterThis compoundl-threo-Ritalinic Acid
Linearity Range 0.5 - 500 ng/g0.5 - 500 ng/g
Coefficient of Variation ≤ 15%≤ 15%
Accuracy 89% - 94%89% - 94%

The validated LC-MS/MS methodologies have been successfully applied to the quantification of this compound in a variety of biological matrices from preclinical and forensic samples. These matrices include whole blood, plasma, oral fluid, and hair. nih.govoup.comresearchgate.netnih.govd-nb.inforesearchgate.netnih.govtdl.org

In forensic cases, the analysis of whole blood has shown that ritalinic acid is present at concentrations 10-20 times higher than the parent drug, methylphenidate. nih.govoup.comresearchgate.net Studies in healthy volunteers have demonstrated that this compound concentrations in plasma are, on average, 25-fold higher than the corresponding d-threo-methylphenidate concentrations. nih.gov

The analysis of oral fluid provides a non-invasive alternative for monitoring methylphenidate and ritalinic acid levels. nih.gov Similarly, hair analysis can provide a longer detection window for these compounds. researchgate.net The application of these methods in pharmacokinetic studies in rats has also been reported. scispace.com

The following table presents a summary of this compound concentrations found in various biological matrices in preclinical and forensic studies.

Biological MatrixSubject PopulationThis compound Concentration Range
Femoral Blood (postmortem) Forensic Cases10-20 times higher than methylphenidate
Plasma Healthy Volunteers~25-fold higher than d-threo-methylphenidate
Hair Drug Users

Metabolic Pathways and Enzymatic Hydrolysis Research

In Vitro and Animal Model Studies of D-threo-Ritalinic Acid Formation

The liver is the primary site of methylphenidate metabolism due to the high expression of CES1. researchgate.netclinpgx.orgnih.gov Studies comparing different species have revealed variations in hepatic esterase activity. For instance, pharmacokinetic modeling suggests that juvenile rhesus monkeys appear to metabolize methylphenidate more rapidly than adult monkeys and humans (both adults and children), indicating species- and age-dependent differences in hepatic metabolic capacity. researchgate.net

While the liver is the main organ for the conversion of methylphenidate to ritalinic acid, CES1 is also expressed to a lesser extent in other tissues, including the kidneys, intestine, and lungs. researchgate.net This suggests that extrahepatic metabolism can occur, although the liver accounts for the majority of the conversion. researchgate.net Species differences are significant, as highlighted by comparative studies between humans and nonhuman primates. nih.gov The distinct metabolic rates observed, such as the faster metabolism in juvenile monkeys compared to children, underscore the importance of interspecies extrapolation in research. researchgate.net Furthermore, the tissue distribution of methylphenidate isomers can differ profoundly, which may influence the location and rate of metabolism. ricardinis.pt

Physiologically Based Pharmacokinetic (PBPK) Modeling of Metabolite Formation

Physiologically based pharmacokinetic (PBPK) models have become a crucial tool for understanding and predicting the formation of this compound. nih.govresearchgate.net These complex computational models integrate in vitro enzyme kinetic data, physiological parameters, and drug-specific properties to simulate the absorption, distribution, metabolism, and excretion of a compound. nih.govnih.gov

For methylphenidate, PBPK models are typically constructed with multiple compartments representing different tissues (e.g., plasma, brain, liver, fat) for both d- and l-MPH. nih.gov The models incorporate the CES1-mediated hydrolysis in the liver compartment, accounting for competitive metabolic inhibition between the enantiomers, leading to the formation of d- and l-ritalinic acid. nih.gov

These models have been successfully developed for juvenile and adult humans as well as nonhuman primates to quantitatively assess species- and age-dependent differences in the pharmacokinetics of MPH and ritalinic acid. nih.govresearchgate.net PBPK modeling can predict how factors such as genetic variations in the CES1 gene (pharmacogenetics), drug-drug interactions, and sex can alter methylphenidate exposure and, consequently, the formation of its metabolites. researchgate.netresearchgate.netnih.gov By simulating various clinical scenarios, PBPK models provide a deeper understanding of the mechanisms that cause interindividual variability in methylphenidate metabolism. nih.gov

Identification of Minor Metabolites (e.g., 6-oxo-ritalinic acid, p-hydroxy-ritalinic acid)

While the primary metabolic route for methylphenidate involves de-esterification to ritalinic acid, research has identified several minor metabolites. These alternative pathways, including microsomal oxidation and aromatic hydroxylation, contribute to the broader metabolic profile of the compound. nih.govclinpgx.org The formation of these minor metabolites, such as 6-oxo-ritalinic acid and p-hydroxy-ritalinic acid, provides further insight into the biotransformation of methylphenidate. ricardinis.pt

Microsomal oxidation of methylphenidate can occur at the piperidine (B6355638) ring's 6th position, leading to the formation of 6-oxo-methylphenidate. ricardinis.pt This intermediate is subsequently de-esterified to produce 6-oxo-ritalinic acid. nih.govclinpgx.org Another minor metabolic pathway involves the aromatic hydroxylation of the phenyl ring of methylphenidate, resulting in p-hydroxy-methylphenidate. nih.govclinpgx.org This metabolite then undergoes de-esterification to form p-hydroxy-ritalinic acid. nih.govclinpgx.org

The identification of these minor metabolites is significant for a comprehensive understanding of methylphenidate's metabolic fate. While they represent a smaller fraction of the total metabolites compared to this compound, their formation demonstrates the involvement of multiple enzymatic systems in the biotransformation of the parent compound.

Table 1: Minor Metabolites of Methylphenidate and Their Excretion

MetaboliteFormation PathwayReported Percentage of Administered DoseReference
6-oxo-ritalinic acidMicrosomal oxidation of the piperidine ring followed by de-esterificationUp to 1.5% (as sum of 6-oxo-metabolites) nih.gov
5% to 12% ricardinis.pt
p-hydroxy-ritalinic acidAromatic hydroxylation of the phenyl ring followed by de-esterificationUp to 2.5% (including its glucuronide conjugate) nih.govclinpgx.org

Structure Activity Relationship Sar Studies and Stereochemical Impact

Conformation of the Piperidine (B6355638) Ring and Aromatic Moiety

The three-dimensional structure of d-threo-ritalinic acid plays a crucial role in its interaction with biological systems, although it is considered pharmacologically inactive. taylorandfrancis.com Structural analyses, including X-ray crystallography and NMR, have been performed on the racemic (±)-threo-ritalinic acid to elucidate its conformational preferences. researchgate.netnih.gov

Table 1: Conformational Details of threo-Ritalinic Acid

Structural Feature Description Source(s)
Piperidine Ring Adopts a chair conformation. researchgate.netresearchgate.net
Substituent Orientation Features an antiperiplanar disposition of the hydrogen atoms on the chiral carbons [(HOOC-)CH-CH(piperidine)]. researchgate.netnih.gov
Stability The conformation conforms to the minimization of negative gauche interactions. researchgate.netnih.gov

Enantiomeric and Diastereomeric Contributions in Relation to Methylphenidate Activity (Preclinical Context)

Methylphenidate has two chiral centers, giving rise to four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. taylorandfrancis.comd-nb.info Preclinical research has unequivocally demonstrated that the pharmacological activity of methylphenidate resides almost exclusively in the d-threo enantiomer. nih.govresearchgate.net The other isomers are significantly less active or are considered inactive. researchgate.netnih.gov

The d-threo isomer is substantially more potent than the l-threo isomer at inhibiting the reuptake of dopamine and norepinephrine, which is the primary mechanism of action for methylphenidate. nih.govnih.gov In preclinical rat models, d-threo-methylphenidate was shown to be a potent inducer of locomotor activity and an effective inhibitor of dopamine uptake in striatal synaptosomes. nih.govresearchgate.net In contrast, the l-threo isomer had significantly less effect on these measures. nih.gov One study found d-threo-methylphenidate to be approximately 10 times more potent than its l-isomer. nih.govresearchgate.net Further studies in rats demonstrated that d-threo-methylphenidate could increase extracellular dopamine concentrations by 650%, while the l-threo isomer had no significant effect on dopamine levels. nih.gov

The erythro isomers are generally considered to be inactive and are associated with toxic effects. researchgate.net Consequently, commercial formulations of methylphenidate have been refined to consist only of the threo isomers. d-nb.inforesearchgate.net

This compound is the direct, but inactive, metabolite of the active d-threo-methylphenidate. taylorandfrancis.comresearchgate.net Therefore, the stereochemistry of this compound is significant as it confirms the metabolic pathway of the therapeutically active component of methylphenidate. Plasma concentrations of this compound are typically many times higher than those of the parent d-threo-methylphenidate after administration. d-nb.inforesearchgate.net

Table 2: Preclinical Activity of Methylphenidate (MPH) Stereoisomers

Stereoisomer Pharmacological Activity/Effect Key Findings (Preclinical) Source(s)
d-threo-MPH Active The primary contributor to therapeutic effects; potent dopamine and norepinephrine reuptake inhibitor. researchgate.netnih.gov Increased dopamine levels by 650% in rat studies. nih.gov nih.govresearchgate.netnih.gov
l-threo-MPH Weakly Active / Inactive Significantly less potent (~10-fold) than the d-isomer. nih.govresearchgate.net Did not affect dopamine levels in rat studies. nih.gov Binding in the brain is mostly nonspecific. nih.gov nih.govnih.govresearchgate.net
erythro Isomers (d/l) Inactive / Toxic Not associated with therapeutic activity; linked to toxic effects. researchgate.net researchgate.net

Interconversion and Epimerization Research

The conversion between stereoisomers, known as epimerization or racemization, is a key consideration in the synthesis and stability of chiral compounds like ritalinic acid. Research in this area has primarily focused on chemical synthesis processes, aiming to maximize the yield of the desired d-threo isomer from mixtures containing other isomers.

It is possible to convert the less active or inactive erythro diastereomers into the more desirable threo diastereomers. google.com This process can be achieved through treatment with a base, such as an alkali metal hydroxide, often at elevated temperatures. google.comepo.org During hydrolysis of methylphenidate mixtures, conditions can be controlled to promote epimerization at the benzylic carbon center, leading to an equilibrium that preferentially yields the threo form of ritalinic acid. epo.org

Furthermore, in synthetic chemistry, processes have been developed to recycle the unwanted l-threo-ritalinic acid enantiomer. epo.org Through racemization techniques, the l-threo isomer can be converted back into a racemic mixture of dl-threo-ritalinic acid, which can then be subjected to chiral resolution to isolate more of the desired d-threo enantiomer. epo.org This highlights the chemical feasibility of interconverting these isomers under specific laboratory conditions, which is crucial for efficient pharmaceutical manufacturing.

Preclinical Biological and Biochemical Activity of D Threo Ritalinic Acid

In Vitro Studies on Specific Cellular or Subcellular Systems

In vitro research has been conducted to determine the effects of ritalinic acid, the primary metabolite of methylphenidate, on human sperm function. A study involving semen samples from 13 healthy donors investigated the impact of various concentrations of ritalinic acid on sperm motility and vitality over different time points. nih.govnih.govresearchgate.netkoreamed.org

Motile sperm were isolated and incubated with ritalinic acid at concentrations of 0, 1, 10, 100, and 1,000 ng/mL. koreamed.org The group with no added ritalinic acid served as the control. koreamed.org Assessments of sperm motility were performed at 0, 60, 150, 240, and 300 minutes. nih.govnih.gov The findings indicated that all tested concentrations of ritalinic acid significantly enhanced sperm motility in a time-dependent fashion when compared to the control group. nih.govkoreamed.org The most significant increase in motility was observed after 240 minutes of incubation. nih.govnih.govresearchgate.net While a slight decrease in motility was noted at the 300-minute mark in the treated samples, it remained significantly higher than that of the control group. nih.govresearchgate.net

In addition to motility, sperm vitality was also assessed at 0, 240, and 300 minutes. nih.gov The presence of ritalinic acid was found to preserve sperm vitality at higher levels compared to the untreated samples, in which a gradual decline in vitality was observed. nih.govnih.gov This effect on maintaining vitality was noted at concentrations up to 1,000 ng/mL. nih.govresearchgate.net

Table 1: Effect of Ritalinic Acid on Human Sperm Motility in vitro

Concentration (ng/mL) Time Point (minutes) Observed Effect on Motility
1, 10, 100, 1000 60, 150, 240, 300 Significant increase compared to control nih.govnih.gov
1, 10, 100, 1000 240 Maximum increase observed nih.govresearchgate.net

Mechanistic Investigations at the Molecular Level (e.g., as an inactive metabolite or reference)

D-threo-ritalinic acid is primarily recognized in scientific literature as the major, pharmacologically inactive metabolite of d-threo-methylphenidate. ncats.iotaylorandfrancis.com The metabolism of methylphenidate to ritalinic acid occurs principally through de-esterification. taylorandfrancis.com This biotransformation results in a compound that does not possess the therapeutic activity of the parent drug. taylorandfrancis.com

Due to its status as a stable and major metabolite, this compound serves as a crucial reference compound in analytical and forensic toxicology. cerilliant.comcerilliant.com Its presence and concentration in biological samples, such as urine, are monitored in clinical and forensic settings. cerilliant.com To facilitate accurate quantification in such analyses, stable-labeled isotopes of ritalinic acid, such as (±)-threo-ritalinic acid-D10 hydrochloride, have been synthesized. cerilliant.comcerilliant.com These deuterated forms are employed as internal standards in techniques like gas chromatography/mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comcerilliant.commidlandsci.com The use of these labeled standards allows for precise and reliable measurement of ritalinic acid levels, aiding in pharmacokinetic studies and drug monitoring. cerilliant.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(±)-threo-Ritalinic acid-D10 hydrochloride
Methylphenidate

Future Directions in D Threo Ritalinic Acid Research

Advancements in Stereoselective Synthesis for High Purity

The synthesis of enantiomerically pure D-threo-Ritalinic Acid is a key area of development, primarily focusing on the resolution of the racemic dl-threo mixture. Current advancements are moving beyond traditional methods to more efficient and scalable processes that yield high optical purity.

A significant approach involves the resolution of dl-threo-ritalinic acid using chiral carboxylic acids. This process leverages the formation of diastereomeric salts that can be separated. For instance, a patented method describes dissolving dl-threo-ritalinic acid in a methanol-water mixture and treating it with (+)-Dibenzoyl-D-tartaric acid. google.com This results in the precipitation of the this compound-dibenzoyl tartaric acid salt, which can be isolated and then treated with hydrochloric acid to yield this compound hydrochloride with high optical purity. google.comgoogle.com Another described method for achieving an enantiomerically-enriched form of threo-ritalinic acid involves resolving a salt of the acid, such as the hydrochloride salt, with a chiral resolving base like (-)-1-phenylethylamine. google.com

Future research will likely focus on optimizing these resolution processes by exploring novel chiral resolving agents and solvent systems to improve yield, reduce processing time, and enhance enantiomeric excess beyond the current high standards of >99%. google.comepo.org The goal is to develop more economical and industrially viable methods that avoid complex purification steps or the handling of the active parent drug during the resolution process. google.comquickcompany.in

Enhanced Analytical Techniques for Trace Analysis and Isomer Differentiation

The accurate quantification of this compound and its separation from its l-enantiomer (B50610), especially at trace levels in biological matrices, is critical for pharmacokinetic studies. Research is continuously pushing the boundaries of analytical sensitivity and specificity.

Several advanced analytical platforms have been developed and validated for this purpose:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods, often utilizing protein-based columns like an alpha1-acid glycoprotein (B1211001) column, have proven effective for the baseline separation of d- and l-ritalinic acid. nih.gov These methods can be applied to biological samples from both human and preclinical models, such as dogs, to analyze the stereoselective metabolism of the parent compound. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a cornerstone technique due to its high sensitivity and specificity. Chiral LC-MS/MS methods have been validated for quantifying the enantiomers of ritalinic acid in blood and oral fluid. oup.comd-nb.inforesearchgate.netresearchgate.net These methods can achieve a low limit of quantification (LOQ), often around 0.5 ng/mL, making them suitable for detecting the low concentrations found in forensic cases and pharmacokinetic studies. researchgate.netresearchgate.net The use of deuterated internal standards further enhances the accuracy of quantification. nih.gov

Capillary Electrophoresis (CE): CE offers an alternative approach for resolving the enantiomers of ritalinic acid. nih.govnih.gov By using chiral selectors, such as specific cyclodextrins (e.g., 2,6-di-o-methyl-beta-cyclodextrin), CE can efficiently separate the threo- and erythro- isomers and their respective enantiomers. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is an emerging technique for the analysis of chiral compounds. nih.gov A method using SFC has been developed to separate and quantify the enantiomers of ritalinic acid in blood, demonstrating its potential as a powerful analytical tool in this field. researchgate.netnih.gov

Future advancements will likely involve the refinement of these techniques to achieve even lower detection limits and higher throughput for large-scale studies. The development of novel chiral stationary phases and more sensitive mass spectrometry interfaces will be at the forefront of this research.

Interactive Table: Comparison of Analytical Techniques for Ritalinic Acid Isomer Analysis

Technique Common Application Chiral Selector/Column Typical LOQ Key Advantages
HPLC-UV In vitro metabolism studies Alpha1-acid glycoprotein column Not specified Good separation factor, avoids interference from parent drug. nih.gov
LC-MS/MS Pharmacokinetic/Forensic blood analysis Chiral stationary phase ~0.5 ng/g High sensitivity and specificity, suitable for complex matrices. oup.comresearchgate.net
CE Isomer purity analysis 2,6-di-o-methyl-beta-cyclodextrin Not specified Efficiently separates all four stereoisomers. nih.gov
SFC-MS Chiral analysis in blood Chiral stationary phase ~10 ng/mL Unique approach for temperature-labile/chiral compounds. nih.gov

Comprehensive Elucidation of Metabolic Enzymes and Genetic Polymorphisms (in relevant preclinical models)

This compound is the product of the metabolic hydrolysis of d-threo-methylphenidate. Understanding the enzymes responsible for this conversion and the genetic factors that influence their activity is crucial for interpreting pharmacokinetic variability in preclinical models.

The primary enzyme responsible for the de-esterification of methylphenidate to ritalinic acid is Carboxylesterase 1 (CES1). clinpgx.orgwikipedia.org This metabolic process is stereoselective, with studies showing that the esterase(s) in different tissues and species can have different preferences for the d- or l-enantiomer of the parent compound. usask.ca For instance, in vitro work has suggested that esterases in dog liver prefer the l-enantiomer of methylphenidate, while plasma esterases may prefer the d-enantiomer. usask.ca This highlights the importance of using relevant preclinical models to understand metabolic pathways.

Genetic polymorphisms in the CES1 gene can significantly impact the rate of metabolism. nih.govgrantome.com Variants such as the Gly143Glu (rs71647871) polymorphism have been shown to decrease enzyme activity, leading to higher plasma concentrations of the parent drug, methylphenidate, and a reduced metabolic ratio of ritalinic acid to methylphenidate. nih.govfrontiersin.orgresearchgate.net While much of this research has been conducted in humans, these findings guide investigations in preclinical models to understand how genetic variability could impact toxicological and efficacy studies. frontiersin.org

Future research in relevant animal models, such as non-human primates and canine models, will aim to further characterize the specific CES1 variants and other potential esterases involved in ritalinic acid formation. nih.govnih.gov This will involve correlating genotype with pharmacokinetic profiles to build more predictive models of metabolism that can better inform human studies.

Exploration of Novel Preclinical Biological Interactions and Derivative Synthesis

While this compound is widely considered to be a pharmacologically inactive metabolite, future research may explore potential subtle biological interactions. ricardinis.pttaylorandfrancis.com However, the more immediate and active area of research lies in the synthesis of derivatives of ritalinic acid for use as advanced analytical tools.

The synthesis of stable isotope-labeled derivatives, such as deuterium-labeled this compound, is a key example. iaea.org These labeled compounds are invaluable as internal standards for quantitative mass spectrometry-based assays. nih.goviaea.org Their use allows for more precise and accurate measurement of the endogenous analyte in complex biological samples by correcting for variations during sample preparation and analysis.

Furthermore, ritalinic acid serves as a direct chemical precursor or intermediate in the synthesis of analogs of its parent compound. wikipedia.org By modifying the carboxylic acid group, researchers can create a variety of esters (e.g., ethylphenidate) or other derivatives. While the primary goal of such synthesis is often to study the structure-activity relationships of the parent drug's class, the methodologies developed are directly applicable to creating novel ritalinic acid derivatives for other research purposes, such as probes for enzymatic assays or as ligands for affinity chromatography.

Future exploration will continue to focus on the synthesis of increasingly sophisticated derivatives to support analytical and metabolic research. This includes the development of fluorescently tagged or biotinylated derivatives to facilitate novel detection methods and studies of protein-ligand interactions, even if the affinity is low.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying D-threo-Ritalinic Acid in biological matrices, and how can researchers validate their accuracy?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral columns to separate enantiomers. Calibrated solutions (e.g., methanol-based standards) are critical for validation, as described in reference standards . Longitudinal sampling in pharmacokinetic studies ensures temporal resolution of metabolite concentrations .
  • Challenges : Cross-reactivity with l-threo-methylphenidate requires stringent chiral separation protocols to avoid misinterpretation of pharmacologically inactive enantiomers .

Q. How should pharmacokinetic studies for this compound be designed to account for interindividual variability?

  • Methodology : Implement repeated-measures designs with stratified sampling (e.g., plasma, exhaled breath, oral fluid) to correlate metabolite dynamics. Use population pharmacokinetic modeling to assess covariates like age, hepatic function, and genetic polymorphisms .
  • Validation : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure study objectives address gaps in stereoselective metabolism research .

Q. What are the primary synthetic routes for this compound, and how do impurities affect analytical outcomes?

  • Methodology : Review synthetic pathways for APIs (Active Pharmaceutical Ingredients), focusing on chiral purity. Impurities such as l-threo isomers must be quantified via high-performance liquid chromatography (HPLC) with polarimetric detection .
  • Best Practices : Include impurity profiling in batch records to meet regulatory standards for preclinical studies.

Q. What is the role of this compound in methylphenidate metabolism, and how does it influence clinical pharmacokinetic interpretations?

  • Methodology : Monitor enantiomer-specific plasma concentrations post-methylphenidate administration. Failure to account for l-threo-methylphenidate can lead to overestimation of active metabolite levels, affecting dose-response analyses .
  • Data Interpretation : Use stereoselective assays to differentiate pharmacologically active/inactive enantiomers in longitudinal studies.

Q. How can researchers ensure stability of this compound in experimental storage conditions?

  • Methodology : Conduct accelerated stability studies under varying temperatures and pH levels. Use lyophilized reference standards to mitigate degradation, as detailed in calibrated solution protocols .
  • Documentation : Archive stability data with metadata on storage duration and environmental conditions to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data caused by stereoselective metabolism of this compound?

  • Methodology : Apply enantiomer-specific pharmacokinetic modeling to isolate contributions of d-threo and l-threo isomers. Cross-validate findings using alternative matrices (e.g., exhaled breath) to confirm plasma correlations .
  • Framework : Utilize PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses around enantiomer-specific clearance rates .

Q. What molecular interactions drive the enantioselective binding of this compound to biological targets?

  • Methodology : Employ molecular docking simulations and nuclear magnetic resonance (NMR) to study chiral recognition mechanisms. Compare binding affinities with l-threo counterparts using isothermal titration calorimetry (ITC).
  • Data Integration : Cross-reference computational predictions with in vitro receptor-binding assays to validate stereochemical interactions .

Q. How can cross-disciplinary approaches (e.g., metabolomics) enhance understanding of this compound’s metabolic pathways?

  • Methodology : Integrate untargeted metabolomics with pharmacokinetic data to identify novel metabolites or enzymatic pathways. Use multivariate statistics (e.g., PCA, OPLS-DA) to correlate metabolite clusters with clinical outcomes .
  • Challenges : Address matrix effects in mass spectrometry by normalizing data against internal standards .

Q. What experimental strategies mitigate confounding effects from enantiomer-specific protein binding in vitro?

  • Methodology : Pre-treat biological samples with chiral displacers to isolate free vs. protein-bound fractions. Validate with equilibrium dialysis and ultracentrifugation .
  • Quality Control : Include racemic controls in assay validation to quantify nonspecific binding .

Q. How can researchers optimize detection limits for this compound in complex matrices like exhaled breath condensate?

  • Methodology : Develop microextraction techniques (e.g., solid-phase microextraction) paired with ultra-sensitive MS detectors. Calibrate against plasma concentrations to establish matrix-specific quantification thresholds .
  • Innovation : Explore novel derivatization agents to enhance ionization efficiency in low-abundance samples.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-threo-Ritalinic Acid
Reactant of Route 2
D-threo-Ritalinic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.